molecular formula C16H14BrNO2 B3060445 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone CAS No. 374911-94-1

1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone

Katalognummer B3060445
CAS-Nummer: 374911-94-1
Molekulargewicht: 332.19 g/mol
InChI-Schlüssel: UEWLJQVWEQZRTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone” is a chemical compound that is part of the benzoxazines family . It is also known as 6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one . This compound is used as a building block in the construction of pyrimidinyl substituted benzoxazinones .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another method involves the design and synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones .


Molecular Structure Analysis

The molecular formula of this compound is C8H6BrNO2 . The InChI Key is UQCFMEFQBSYDHY-UHFFFAOYSA-N . The SMILES string is BrC1=CC2=C(OCC(=O)N2)C=C1 .


Chemical Reactions Analysis

This compound is used as a building block in the construction of pyrimidinyl substituted benzoxazinones . It is also used in the synthesis of orally bioavailable small molecule inhibitors of renin .


Physical And Chemical Properties Analysis

The compound is a white to pale cream powder . It has a melting point range of 219.0-228.0°C . The compound has an assay (HPLC) of ≥94.0% .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

  • Synthesis of Derivatives : A series of derivatives, including 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, were synthesized. These derivatives demonstrated significant immunosuppressive and immunostimulatory activities, indicating potential applications in immune-related disorders (Abdel‐Aziz et al., 2011).

Biological Studies and Applications

  • Anti-inflammatory Activities : New compounds exhibiting anti-inflammatory activity were synthesized, indicating potential therapeutic applications in inflammation-related conditions (Labanauskas et al., 2004).
  • Tumor Inhibition : Certain derivatives showed potent inhibitory activity against a variety of human cancer cell lines, suggesting potential applications in cancer therapy (Iwashita et al., 2008).
  • Pharmacological Activities : Some synthesized derivatives demonstrated significant pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic effects, indicating their potential for drug development (Rajveer et al., 2010).

Chemical Synthesis and Characterization

  • Synthesis of Benzoxazine Derivatives : Efficient methods for the synthesis of benzoxazine derivatives were developed, contributing to the advancement in the field of synthetic organic chemistry (Kobayashi et al., 2009).

Antimicrobial and Antibacterial Activities

  • Antibacterial Activity : A variety of synthesized compounds showed promising antibacterial activities against different bacterial strains, indicating potential for the development of new antibacterial agents (Kadian et al., 2012).

Wirkmechanismus

While the exact mechanism of action is not specified in the search results, it is mentioned that this compound is used in the synthesis of small molecule inhibitors of renin . Renin is an enzyme that plays a role in blood pressure regulation, so these inhibitors could potentially be used in the treatment of hypertension.

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Eigenschaften

IUPAC Name

1-[3-(6-bromo-2,4-dihydro-1,3-benzoxazin-3-yl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-11(19)12-3-2-4-15(8-12)18-9-13-7-14(17)5-6-16(13)20-10-18/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWLJQVWEQZRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Br)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351952
Record name 1-[3-(6-Bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374911-94-1
Record name 1-[3-(6-Bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone
Reactant of Route 5
1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.